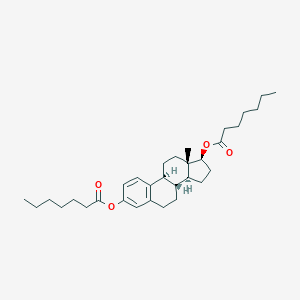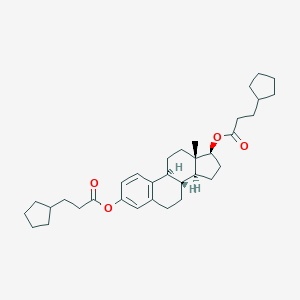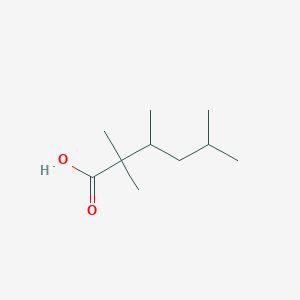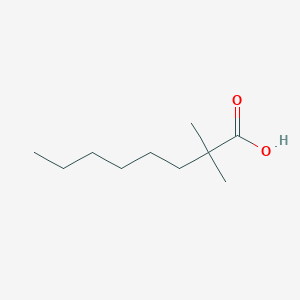
13,14-ジヒドロ-15-ケト-PGD2
説明
13,14-ジヒドロ-15-ケト-プロスタグランジンD2は、15-ヒドロキシプロスタグランジンデヒドロゲナーゼ経路を通じて形成される、プロスタグランジンD2の代謝産物です。 この化合物は、DP2受容体の選択的アゴニストとしての役割と、犬の結腸粘膜調製物におけるイオンフラックスを阻害する能力で知られています .
2. 製法
合成経路と反応条件: 13,14-ジヒドロ-15-ケト-プロスタグランジンD2は、プロスタグランジンD2の炭素原子13と14の間の二重結合の還元と、炭素15のヒドロキシル基の酸化によって合成されます . 反応には通常、15-ヒドロキシプロスタグランジンデヒドロゲナーゼやプロスタグランジンデルタ13レダクターゼなどの特定の酵素が使用されます .
工業的生産方法: 13,14-ジヒドロ-15-ケト-プロスタグランジンD2の工業的生産には、プロスタグランジンD2をその代謝産物に変換するために、微生物または酵素系を利用するバイオテクノロジープロセスが用いられます。 これらのプロセスは、高収率と高純度のために最適化されています .
反応の種類:
酸化: この化合物は、さらに酸化されて11β-ヒドロキシ化合物となります.
還元: 炭素原子13と14の間の二重結合の還元は、その形成における重要なステップです.
置換: 様々な官能基における潜在的な置換反応は、あまり一般的ではありませんが、検討することができます。
一般的な試薬と条件:
酸化: 15-ヒドロキシプロスタグランジンデヒドロゲナーゼなどの酵素。
還元: プロスタグランジンデルタ13レダクターゼ。
主な生成物:
11β-ヒドロキシ化合物: 13,14-ジヒドロ-15-ケト-プロスタグランジンD2のさらなる代謝を通じて形成されます.
4. 科学研究への応用
13,14-ジヒドロ-15-ケト-プロスタグランジンD2には、いくつかの科学研究への応用があります。
化学: プロスタグランジンの代謝を研究するためのモデル化合物として使用されます。
生物学: 細胞シグナル伝達とイオンフラックス調節における役割について調査されています.
科学的研究の応用
13,14-Dihydro-15-keto-Prostaglandin D2 has several scientific research applications:
Chemistry: Used as a model compound to study the metabolism of Prostaglandins.
Biology: Investigated for its role in cellular signaling and ion flux regulation.
Industry: Utilized in the development of selective agonists for the DP2 receptor.
作用機序
この化合物は、様々な生理学的プロセスに関与するGタンパク質共役型受容体であるDP2受容体に選択的に結合することで、その効果を発揮します。 結合すると、イオンフラックスと炎症反応を調節するシグナル伝達経路を活性化します . ヒトでは、さらに代謝されて11β-ヒドロキシ化合物となり、これも生物活性に役割を果たしています .
類似化合物:
- 13,14-ジヒドロ-15-ケト-プロスタグランジンE2
- 13,14-ジヒドロ-15-ケト-プロスタグランジンF2α
比較:
生化学分析
Biochemical Properties
13,14-Dihydro-15-keto Prostaglandin D2 interacts with the DP2 receptor as a selective agonist . This interaction plays a significant role in biochemical reactions, particularly in the inhibition of ion flux in canine colonic mucosa preparation .
Cellular Effects
The interaction of 13,14-Dihydro-15-keto Prostaglandin D2 with the DP2 receptor influences cell function by inhibiting ion flux . This effect on cellular processes can impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of 13,14-Dihydro-15-keto Prostaglandin D2 involves its binding to the DP2 receptor as a selective agonist . This binding interaction can lead to changes in gene expression and can influence enzyme activation or inhibition.
Dosage Effects in Animal Models
The effects of 13,14-Dihydro-15-keto Prostaglandin D2 can vary with different dosages in animal models
Metabolic Pathways
13,14-Dihydro-15-keto Prostaglandin D2 is involved in the 15-hydroxy PGDH pathway . It interacts with enzymes in this pathway, which could potentially affect metabolic flux or metabolite levels.
準備方法
Synthetic Routes and Reaction Conditions: 13,14-Dihydro-15-keto-Prostaglandin D2 is synthesized through the reduction of the double bond between carbon atoms 13 and 14 and the oxidation of the hydroxyl group at carbon 15 of Prostaglandin D2 . The reaction typically involves the use of specific enzymes such as 15-hydroxy Prostaglandin Dehydrogenase and Prostaglandin Delta13-reductase .
Industrial Production Methods: Industrial production of 13,14-Dihydro-15-keto-Prostaglandin D2 involves biotechnological processes that utilize microbial or enzymatic systems to convert Prostaglandin D2 into its metabolite. These processes are optimized for high yield and purity .
Types of Reactions:
Oxidation: The compound undergoes further oxidation to form 11β-hydroxy compounds.
Reduction: The reduction of the double bond between carbon atoms 13 and 14 is a key step in its formation.
Substitution: Potential substitution reactions at various functional groups, although less common, can be explored.
Common Reagents and Conditions:
Oxidation: Enzymes such as 15-hydroxy Prostaglandin Dehydrogenase.
Reduction: Prostaglandin Delta13-reductase.
Major Products:
11β-hydroxy compounds: Formed through further metabolism of 13,14-Dihydro-15-keto-Prostaglandin D2.
類似化合物との比較
- 13,14-Dihydro-15-keto-Prostaglandin E2
- 13,14-Dihydro-15-keto-Prostaglandin F2α
Comparison:
特性
IUPAC Name |
(Z)-7-[(1R,2R,5S)-5-hydroxy-3-oxo-2-(3-oxooctyl)cyclopentyl]hept-5-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,16-18,22H,2-3,5-6,8-14H2,1H3,(H,24,25)/b7-4-/t16-,17-,18+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSRXYLYXIXYEST-KZTWKYQFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)CCC1C(C(CC1=O)O)CC=CCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC(=O)CC[C@@H]1[C@H]([C@H](CC1=O)O)C/C=C\CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59894-07-4 | |
| Record name | 13,14-Dihydro-15-keto-PGD2 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59894-07-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 13,14-Dihydro-15-ketoprostaglandin D2 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059894074 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![2-[4-(Trifluoromethyl)phenyl]ethanol](/img/structure/B31095.png)




